3-[2-(Pyrrolidin-1-yl)ethyl]aniline
Overview
Description
“3-[2-(Pyrrolidin-1-yl)ethyl]aniline” is a heterocyclic organic compound that belongs to the class of tertiary amines. It has a molecular weight of 190.29 . The IUPAC name for this compound is 3-[2-(1-pyrrolidinyl)ethyl]aniline .
Synthesis Analysis
The synthesis of pyrrolidine compounds, such as “3-[2-(Pyrrolidin-1-yl)ethyl]aniline”, can be achieved through two main strategies . The first strategy involves ring construction from different cyclic or acyclic precursors, while the second strategy involves the functionalization of preformed pyrrolidine rings, such as proline derivatives .Molecular Structure Analysis
The molecular structure of “3-[2-(Pyrrolidin-1-yl)ethyl]aniline” is characterized by a five-membered pyrrolidine ring . This saturated scaffold is of great interest due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization . It also contributes to the stereochemistry of the molecule and provides increased three-dimensional (3D) coverage due to the non-planarity of the ring .Physical And Chemical Properties Analysis
“3-[2-(Pyrrolidin-1-yl)ethyl]aniline” is a liquid at room temperature .Scientific Research Applications
Versatility of Pyrrolidine Scaffold
The pyrrolidine ring, a nitrogen heterocycle, is extensively utilized in medicinal chemistry to develop treatments for various human diseases. The saturated scaffold of pyrrolidine, including its derivatives such as pyrrolizines and prolinol, is favored due to its ability to explore the pharmacophore space effectively, contribute to stereochemistry, and enhance three-dimensional molecule coverage through "pseudorotation." These properties make pyrrolidine and its derivatives, including 3-[2-(Pyrrolidin-1-yl)ethyl]aniline, valuable in drug discovery for creating bioactive molecules with select target selectivity. The review by Li Petri et al. (2021) delves into the synthetic strategies and structural-activity relationships of pyrrolidine compounds, highlighting the significance of stereogenicity and spatial orientation of substituents on the biological profile of drug candidates.
Structural Aspects of Intermolecular Hydrogen Bonds
The study of intermolecular hydrogen bonds in H-bonded complexes of aniline and its derivatives, including pyridine and phenol derivatives, reveals their crucial role in organic chemistry and biochemistry. These complexes, as reviewed by Szatyłowicz (2008), are instrumental in understanding the effect of hydrogen bond strength on structural properties. The review provides insights into how the geometrical, hybridization, and aromaticity index changes induced by H-bonds can significantly influence the functionality and reactivity of molecules like 3-[2-(Pyrrolidin-1-yl)ethyl]aniline.
Catalytic Applications in Organic Synthesis
Recent developments in recyclable copper catalyst systems for C-N bond-forming cross-coupling reactions highlight the importance of catalysis in the synthesis of compounds like 3-[2-(Pyrrolidin-1-yl)ethyl]aniline. The review by Kantam et al. (2013) explores the use of copper-mediated systems in forming C-N bonds between aromatic, heterocyclic, and aliphatic amines with aryl halides and arylboronic acids. This catalytic approach is crucial for synthesizing biologically active compounds, demonstrating the role of 3-[2-(Pyrrolidin-1-yl)ethyl]aniline in facilitating complex organic transformations.
Pyrrolizidine Alkaloids in Medicinal Plants
The presence of pyrrolizidine alkaloids (PAs) in medicinal plants, as discussed in the review by Kopp et al. (2020), underscores the dual nature of natural compounds, where their chemical defense mechanism against herbivores poses toxicity risks in herbal preparations. This review focuses on the extraction and analysis strategies for PAs, highlighting the need for efficient extraction procedures and sensitive analytical methods to ensure consumer safety. The exploration of compounds like 3-[2-(Pyrrolidin-1-yl)ethyl]aniline in medicinal plants reflects the broader context of identifying and managing potentially toxic natural products in pharmaceutical applications.
Safety And Hazards
“3-[2-(Pyrrolidin-1-yl)ethyl]aniline” is considered hazardous . It has several hazard statements including H302, H312, H315, H318, H332, and H335 . Precautionary measures should be taken when handling this compound, including avoiding contact with skin and eyes, and avoiding inhalation or ingestion .
Future Directions
The future directions for “3-[2-(Pyrrolidin-1-yl)ethyl]aniline” and similar pyrrolidine compounds involve the design of new compounds with different biological profiles . This can be achieved by modifying the stereoisomers and the spatial orientation of substituents, which can lead to a different binding mode to enantioselective proteins .
properties
IUPAC Name |
3-(2-pyrrolidin-1-ylethyl)aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c13-12-5-3-4-11(10-12)6-9-14-7-1-2-8-14/h3-5,10H,1-2,6-9,13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZELPSWMWQYMQZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCC2=CC(=CC=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(Pyrrolidin-1-yl)ethyl]aniline |
Synthesis routes and methods I
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Synthesis routes and methods II
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